3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester
Description
3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester is a pyrazole derivative featuring two trifluoromethyl (CF₃) groups at the 3- and 5-positions of the pyrazole ring, with a tert-butyl ester moiety at the 1-position. The compound’s molecular formula is C₁₁H₁₂F₆N₂O₂, and its molecular weight is 318.22 g/mol. The tert-butyl ester group serves as a protective group for carboxylic acids, enhancing stability during synthetic processes. Trifluoromethyl groups are known to improve metabolic stability and lipophilicity, making this compound a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .
Properties
CAS No. |
1414958-98-7 |
|---|---|
Molecular Formula |
C10H10F6N2O2 |
Molecular Weight |
304.19 g/mol |
IUPAC Name |
tert-butyl 3,5-bis(trifluoromethyl)pyrazole-1-carboxylate |
InChI |
InChI=1S/C10H10F6N2O2/c1-8(2,3)20-7(19)18-6(10(14,15)16)4-5(17-18)9(11,12)13/h4H,1-3H3 |
InChI Key |
HAVGXTCGXGRERV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC(=N1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between hydrazine and a β-diketone or β-ketoester.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The carboxylic acid group is converted to its tert-butyl ester using tert-butanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often involving halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Halogenated compounds, polar aprotic solvents like DMF (Dimethylformamide), and elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Halogenated pyrazoles or other substituted pyrazoles.
Scientific Research Applications
3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including inflammation and infections.
Industry: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares 3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester with two structurally related compounds from the provided evidence:
*STOT: Specific Target Organ Toxicity (respiratory system).
Key Observations:
Core Structure: The target compound features a pyrazole core, whereas the analogs in and have pyrrolidine and indenopyrazolone cores, respectively. The pyrazole ring is aromatic and planar, favoring π-π stacking in drug design, while pyrrolidine (a saturated heterocycle) enhances conformational flexibility . The indenopyrazolone in is a fused polycyclic system, likely influencing its electronic properties and binding affinity .
Iodine’s polarizability may facilitate cross-coupling reactions, whereas CF₃ groups improve metabolic stability . The tert-butyl ester in all three compounds provides steric protection, but its placement on different cores alters solubility and degradation pathways.
Hazard Profiles: The pyrrolidine derivative () is classified as a skin/eye irritant and respiratory hazard due to its iodomethyl group and reactive ester . The indenopyrazolone () lacks hazard classification, possibly due to its stable aromatic system and absence of reactive halogens .
Handling and Stability
- Storage : All three compounds require storage in cool, dry, and ventilated environments. The target compound’s CF₃ groups may enhance stability against hydrolysis compared to the iodomethyl analog .
- Precautions: While the indenopyrazolone requires general precautions (e.g., avoiding dust inhalation), the pyrrolidine derivative demands strict PPE due to its irritancy .
Biological Activity
3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester is a synthetic compound notable for its unique trifluoromethyl groups and pyrazole ring structure. Its molecular formula is , and it has a molecular weight of 304.19 g/mol. The incorporation of trifluoromethyl groups significantly enhances the compound's lipophilicity and biological activity, making it a subject of interest in both agrochemical and pharmaceutical fields.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.19 g/mol |
| Density | 1.594 g/cm³ |
| Boiling Point | 151.5 °C |
| Melting Point | 83-85 °C |
The biological activity of 3,5-bis-trifluoromethyl-pyrazole derivatives is primarily attributed to their interaction with cyclooxygenases (COX), which are critical enzymes in the biosynthesis of prostaglandins involved in inflammation and pain signaling. Studies have shown that compounds with similar structures exhibit significant COX-1 and COX-2 inhibitory activities, suggesting potential anti-inflammatory properties .
Case Studies and Research Findings
- Anti-inflammatory Activity : A series of pyrazole derivatives, including those structurally related to this compound, were evaluated for their anti-inflammatory effects. Notably, certain derivatives demonstrated potent inhibition of COX enzymes with IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
- Agrochemical Applications : The compound has been investigated for its fungicidal properties, showing promise as an agricultural pesticide due to its enhanced metabolic stability and binding affinity to biological targets. The trifluoromethyl groups are believed to contribute to increased efficacy against various fungal pathogens.
- Safety Profile : In a histopathological study involving rats, derivatives showed minimal degenerative changes in major organs, indicating a favorable safety profile for potential therapeutic applications .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of compounds related to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Trifluoromethyl-pyrazole | Contains one trifluoromethyl group | Simpler structure; often used as a precursor |
| 4-Bromo-3,5-bis(trifluoromethyl)pyrazole | Bromine substituent on the pyrazole ring | Enhanced reactivity due to bromine |
| 3,5-Di-tert-butyl-pyrazole | Two tert-butyl groups | Increased steric hindrance affecting reactivity |
| 3-Fluoro-5-methylpyrazole | One fluorine and one methyl group | Different electronic properties |
Q & A
Q. What are the recommended synthetic routes for 3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. A critical step is the introduction of the trifluoromethyl groups, which requires anhydrous conditions and catalysts like copper(I) iodide to enhance reactivity. For the tert-butyl ester formation, coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed under inert atmospheres (N₂/Ar). Optimization includes controlling reaction temperatures (e.g., 0–5°C for sensitive intermediates) and using high-purity solvents (e.g., dry DMF or THF) to minimize side reactions. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm the pyrazole ring structure, tert-butyl ester group (δ ~1.4 ppm for tert-butyl protons), and trifluoromethyl substituents (δ ~120–125 ppm in ¹³C NMR).
- High-Resolution Mass Spectrometry (HRMS): ESI-FTMS (Electrospray Ionization Fourier Transform Mass Spectrometry) provides exact mass verification (e.g., molecular ion peaks matching calculated values within 2 ppm error) .
- Infrared Spectroscopy (IR): Peaks at ~1740 cm⁻¹ confirm the ester carbonyl group, while C-F stretches (1100–1200 cm⁻¹) validate trifluoromethyl groups.
- HPLC: Purity assessment using reverse-phase C18 columns with UV detection at 254 nm ensures <5% impurities.
Advanced Research Questions
Q. How can researchers address challenges in the hydrolysis of the tert-butyl ester group to avoid byproduct formation?
Methodological Answer: Hydrolysis of tert-butyl esters often faces incomplete cleavage or contamination (e.g., methyl ester formation due to solvent interactions). To mitigate this:
- Alternative Protecting Groups: Replace tert-butyl with benzyl esters, which are more stable during synthesis but cleaved cleanly via hydrogenolysis .
- Acid Selection: Use TFA (trifluoroacetic acid) in DCM (dichloromethane) at 0°C for controlled deprotection. Avoid prolonged exposure to methanol, which can lead to transesterification .
- Purification Strategies: Post-hydrolysis, employ liquid-liquid extraction (e.g., ethyl acetate/NaHCO₃) followed by lyophilization to isolate the carboxylic acid product.
Q. What computational approaches are suitable for predicting the reactivity of this compound in substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT): Use hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) with 6-31G(d,p) basis sets to model electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Transition State Analysis: Calculate activation energies for substitution reactions (e.g., SNAr) using the M06-2X functional, which performs well for non-covalent interactions in fluorinated systems .
- Solvent Effects: Incorporate the SMD (Solvation Model based on Density) to simulate polar aprotic solvents (e.g., DMF) and predict kinetic barriers.
Q. How can substituent modifications influence the compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Replace the trifluoromethyl groups with bulkier substituents (e.g., pentafluoroethyl) to enhance lipophilicity and membrane permeability.
- Bioisosteric Replacement: Substitute the pyrazole ring with triazoles or imidazoles to modulate hydrogen-bonding interactions. For example, analogs with electron-withdrawing groups (e.g., nitro) show improved inhibitory potency in enzyme assays .
- Pharmacokinetic Profiling: Use in vitro assays (e.g., microsomal stability tests) to evaluate metabolic resistance, focusing on esterase-mediated hydrolysis of the tert-butyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
